

reactivity profile of 6-chloro-N,2-dimethyl-4-pyrimidinamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-chloro-N,2-dimethyl-4-pyrimidinamine

Cat. No.: B1587219

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **6-chloro-N,2-dimethyl-4-pyrimidinamine**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of **6-chloro-N,2-dimethyl-4-pyrimidinamine**, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the molecule's physicochemical properties, core reactivity patterns—with a focus on nucleophilic aromatic substitution (SNAr)—and its strategic application in the synthesis of complex, biologically active compounds. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a practical and in-depth understanding of this versatile reagent.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.^[1] As a diazine, the pyrimidine ring is an electron-deficient aromatic system, a feature that defines its characteristic reactivity.^[2] **6-chloro-N,2-dimethyl-4-pyrimidinamine** (CAS 5621-01-2) is a specialized derivative that leverages this inherent reactivity. The chlorine atom at the C6 position serves as an excellent

leaving group, making the molecule a prime substrate for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the strategic and regioselective introduction of diverse functional groups, establishing it as a valuable intermediate in the synthesis of targeted therapeutics.^{[1][3]}

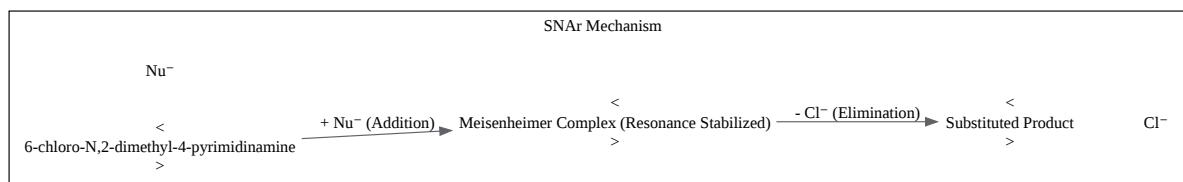
Physicochemical and Structural Properties

The reactivity of **6-chloro-N,2-dimethyl-4-pyrimidinamine** is intrinsically linked to its structural and electronic properties. The presence of two nitrogen atoms in the ring significantly lowers the electron density, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The methyl groups at C2 and on the exocyclic amine at C4 provide steric bulk and electronic modulation that can influence reaction kinetics and selectivity.

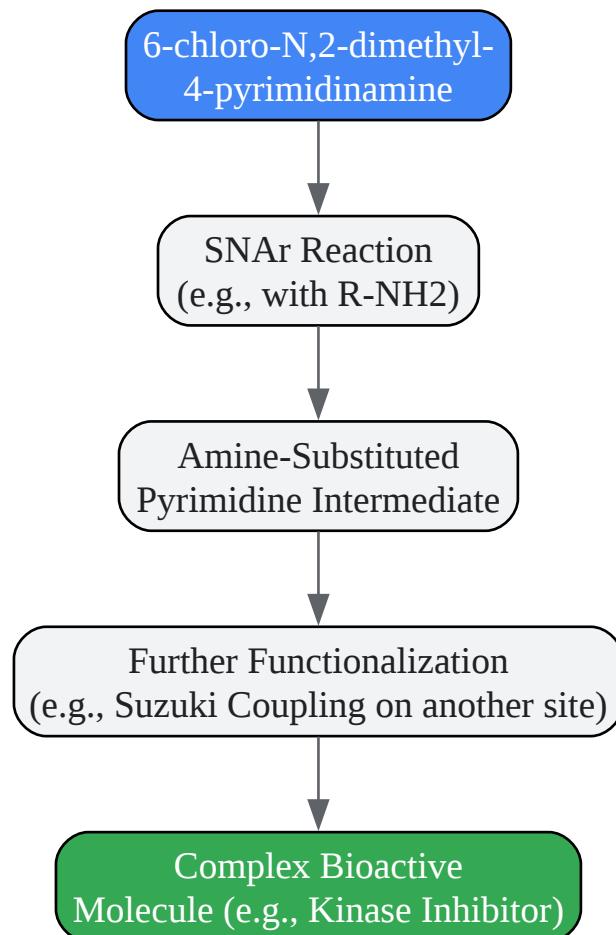
Table 1: Physicochemical Properties of **6-chloro-N,2-dimethyl-4-pyrimidinamine** and Related Structures

Property	Value (6-chloro-N,2-dimethyl-4-pyrimidinamine)	Value (Analogous Structures)	Reference
CAS Number	5621-01-2	3569-33-3 (2-Chloro-N,6-dimethyl-4-pyrimidinamine)	[4][5][6]
Molecular Formula	C ₆ H ₈ CIN ₃	C ₆ H ₈ CIN ₃	[7]
Molecular Weight	157.60 g/mol	157.60 g/mol	[7]
Predicted pKa	2.83 ± 0.10 (for a similar structure)	N/A	
Predicted Boiling Point	N/A	304°C at 760 mmHg	
Predicted Density	N/A	1.275 g/cm ³	[5]
SMILES String	C1C=NC(C)=CC(NC)=N1	C1C=NC(C)=CC(NC)=N1	[7]
InChI Key	MIRJBFZIBXQRLC-UHFFFAOYSA-N	MIRJBFZIBXQRLC-UHFFFAOYSA-N	[5][7]

Note: Experimental data for the target molecule is limited; predictions and data from isomeric or closely related structures are included for context.



Synthesis of the Pyrimidine Core


The synthesis of substituted chloropyrimidines typically involves the cyclization of a three-carbon precursor with a nitrogen-containing component like urea or amidine, followed by chlorination. A common route to the parent 4,6-dichloropyrimidine structure, from which our title compound can be derived, often starts from diethyl malonate.

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible pathway for synthesizing the **6-chloro-N,2-dimethyl-4-pyrimidinamine** core, starting from a dichlorinated precursor. The key step is a

regioselective nucleophilic substitution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-chloro-N,2-dimethyl-4-pyrimidinamine | 5621-01-2 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 2-Chloro-N,6-dimethyl-4-pyrimidinamine DiscoveryCPR 3569-33-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [reactivity profile of 6-chloro-N,2-dimethyl-4-pyrimidinamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587219#reactivity-profile-of-6-chloro-n-2-dimethyl-4-pyrimidinamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com